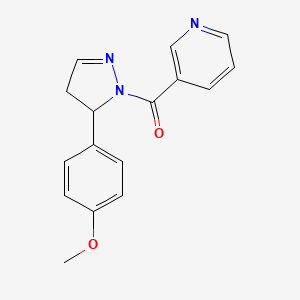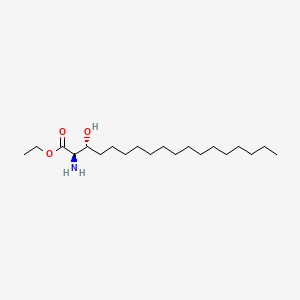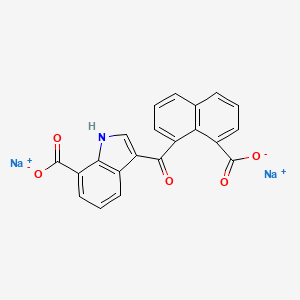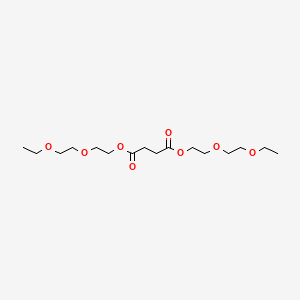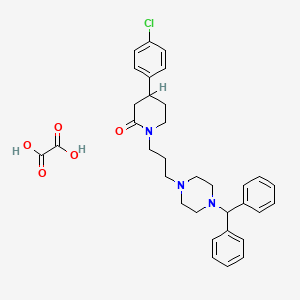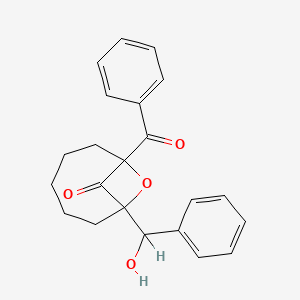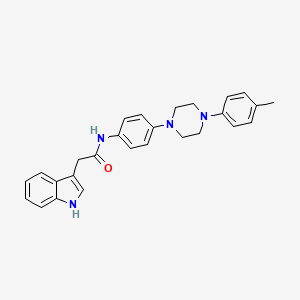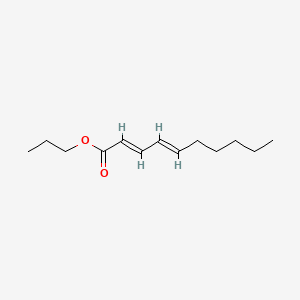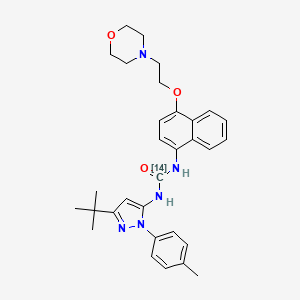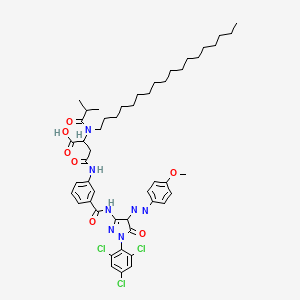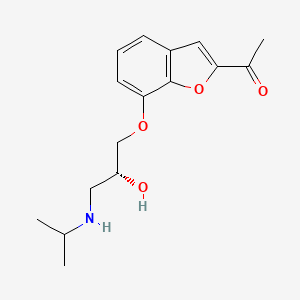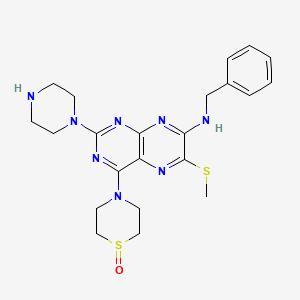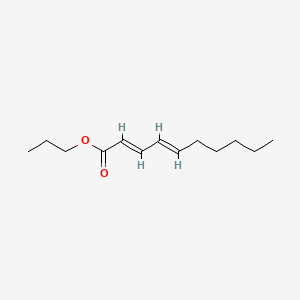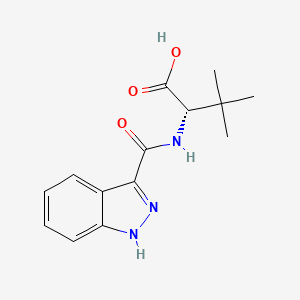
Adb-fubinaca metabolite M9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adb-fubinaca metabolite M9 is a significant metabolite of the synthetic cannabinoid ADB-FUBINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. This compound is formed through the metabolic processes in the human body and is often used as a biomarker for the detection of ADB-FUBINACA consumption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adb-fubinaca metabolite M9 involves the metabolic transformation of ADB-FUBINACA. This process typically occurs in the liver, where enzymes such as cytochrome P450 play a crucial role. The primary reactions include hydroxylation and N-dealkylation .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily a metabolic byproduct. for research purposes, it can be synthesized in vitro using human liver microsomes and specific enzyme inhibitors to mimic the metabolic conditions .
Análisis De Reacciones Químicas
Types of Reactions
Adb-fubinaca metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the indazole ring and the alkyl side chain.
Reduction: Not commonly observed in the metabolism of ADB-FUBINACA.
Substitution: N-dealkylation leading to the removal of alkyl groups.
Common Reagents and Conditions
The common reagents used in the synthesis and analysis of this compound include:
Human liver microsomes: To simulate the metabolic environment.
Cytochrome P450 enzymes: For catalyzing the oxidation reactions.
Enzyme inhibitors: To study specific metabolic pathways.
Major Products Formed
The major products formed from the reactions involving this compound include hydroxylated and N-dealkylated metabolites .
Aplicaciones Científicas De Investigación
Adb-fubinaca metabolite M9 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential toxicological effects and as a biomarker for drug abuse.
Industry: Utilized in the development of drug testing kits and forensic analysis.
Mecanismo De Acción
Adb-fubinaca metabolite M9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as mood, appetite, and pain sensation. The binding of this compound to these receptors results in the activation of downstream signaling pathways, leading to its psychoactive effects .
Comparación Con Compuestos Similares
Adb-fubinaca metabolite M9 can be compared with other similar synthetic cannabinoid metabolites such as:
AMB-FUBINACA: Another synthetic cannabinoid with similar metabolic pathways.
ADB-BUTINACA: Shares similar hydroxylation and N-dealkylation reactions.
CH-FUBIATA: Undergoes similar metabolic transformations
This compound is unique due to its specific binding affinity and metabolic stability compared to other synthetic cannabinoids .
Propiedades
Número CAS |
1189552-82-6 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)11(13(19)20)15-12(18)10-8-6-4-5-7-9(8)16-17-10/h4-7,11H,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t11-/m1/s1 |
Clave InChI |
CPHMGHDQBWTCMZ-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)C(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


